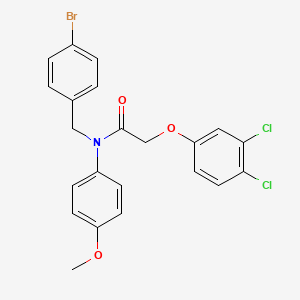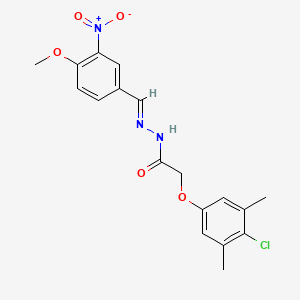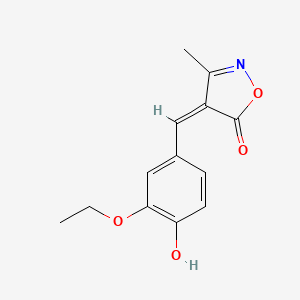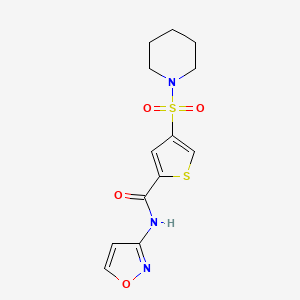
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with basic building blocks and progressing through a series of reactions to achieve the desired molecular structure. For example, Salian et al. (2017) describe the synthesis of a structurally related compound by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, demonstrating the complexity and precision required in such chemical syntheses (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using various spectroscopic techniques such as FT-IR, NMR, and LCMS, which provide detailed information about the molecular framework and functional groups present. This structural elucidation is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Compounds like N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergo various chemical reactions, including cyclization, hydrogenation, and coordination with metal ions, leading to new compounds with potentially different biological activities and applications. For instance, Chkirate et al. (2019) studied the formation of coordination complexes with pyrazole-acetamide derivatives, revealing the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes (Chkirate et al., 2019).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives have been extensively studied for their potential medicinal applications. These compounds have shown promising results in the development of new therapeutic agents. For instance, pyrazoline derivatives, closely related to N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been evaluated for their anticancer and antiviral activities. One study reported that such derivatives demonstrated selective inhibition of leukemia cell lines, indicating their potential as anticancer agents. Additionally, a specific derivative was highly active against the Tacaribe TRVL 11 573 virus strain, showcasing its antiviral capabilities (Havrylyuk et al., 2013).
Agricultural Chemistry Applications
In the realm of agricultural chemistry, the chloroacetamides, which share a structural similarity with N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, are utilized as herbicides. These compounds are effective in controlling a variety of annual grasses and broad-leaved weeds. The mechanism of action is believed to involve the inhibition of fatty acid synthesis in target plants, thus preventing their growth (Weisshaar & Böger, 1989). Additionally, studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into their biotransformation and potential effects on non-target organisms (Coleman et al., 2000).
Materials Science Applications
In materials science, pyrazoline derivatives have been investigated for their corrosion inhibition properties. Specifically, they have been studied as potential inhibitors for mild steel in acidic environments, which is crucial for extending the lifespan of metal structures and components. The effectiveness of these compounds as corrosion inhibitors highlights their potential in developing new materials with enhanced durability and resistance to environmental degradation (Lgaz et al., 2018).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-11-4-2-9(3-5-11)14-12(17)8-15-7-10(6-13-15)16(18)19/h2-7H,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWPBVMXBBMYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)



![2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)
![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)

![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)


![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)